molecular formula C5H10ClNO2S B1443084 N-(cyclopropylmethyl)-N-methylsulfamoyl chloride CAS No. 1179030-02-4

N-(cyclopropylmethyl)-N-methylsulfamoyl chloride

Cat. No. B1443084
CAS RN: 1179030-02-4
M. Wt: 183.66 g/mol
InChI Key: GPRTVPRJLPKURR-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-N-methylsulfamoyl chloride (CMMC) is a synthetic organic compound commonly used in laboratory experiments. It is an alkylating agent that is used to modify the chemical properties of other molecules. It has been used in a variety of scientific research applications and has been found to have a number of biochemical and physiological effects.

Scientific Research Applications

Antimicrobial Agents Synthesis A notable application of N-(cyclopropylmethyl)-N-methylsulfamoyl chloride is in the synthesis of new heterocyclic compounds with antimicrobial properties. Through a series of chemical reactions involving this sulfamoyl moiety, researchers have developed compounds that show promising antibacterial and antifungal activities. This exploration into antimicrobial agents is significant for developing new treatments against resistant strains of bacteria and fungi. The study involved synthesizing various derivatives, including thiazole, pyrazole, chromene, and hydrazone, demonstrating the compound's versatility in drug development (Darwish et al., 2014).

Chemical Synthesis and Mechanisms Further research has explored the reactions of related compounds, such as methylenecyclopropanes, with phenylsulfenyl chloride and phenylselenyl chloride, leading to products with potential utility in various chemical syntheses. These studies provide insights into reaction mechanisms and yield products that could have applications in materials science and organic synthesis. The research highlights the utility of cyclopropylmethyl-related compounds in synthesizing complex molecules, offering a pathway to developing novel materials and chemicals (Liu & Shi, 2004).

Advancements in Medicinal Chemistry In medicinal chemistry, the activation of sulfamoyl chlorides, including compounds structurally related to this compound, has led to new methodologies for synthesizing aliphatic sulfonamides directly from alkenes. This process, facilitated by photocatalysis, is a significant step in late-stage functionalization, creating complex molecules for drug development with efficiency and precision. The development of such sulfonamide-containing molecules showcases the compound's role in innovating medicinal chemistry, enabling the creation of novel therapeutics (Hell et al., 2019).

Material Science and Nanofiltration Membranes In material science, derivatives of this compound have been investigated for their application in creating novel nanofiltration membranes. These membranes are essential for water purification technologies, showing high efficiency in filtering and salt rejection. The integration of sulfamoyl chloride derivatives into the membrane fabrication process illustrates the compound's contribution to environmental technology, potentially improving water treatment methods and accessibility to clean water (Chen et al., 2015).

properties

IUPAC Name

N-(cyclopropylmethyl)-N-methylsulfamoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClNO2S/c1-7(10(6,8)9)4-5-2-3-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRTVPRJLPKURR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CC1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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